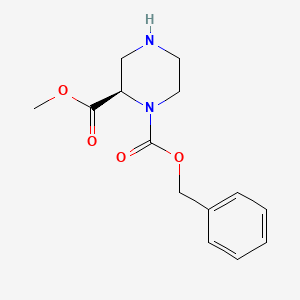

(r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

描述

BenchChem offers high-quality (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLPEQRNMJTIIX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652395 | |

| Record name | 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217598-28-1 | |

| Record name | 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

This guide provides a comprehensive overview of the synthesis protocols for (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, a chiral piperazine derivative of significant interest to researchers, scientists, and drug development professionals. The unique structural features of this molecule make it a valuable building block in the development of novel therapeutic agents. This document outlines a plausible and detailed multi-step synthesis, drawing from established methodologies for the preparation of analogous chiral piperazine-2-carboxylic acid derivatives.

Synthetic Strategy Overview

The synthesis of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate can be strategically approached starting from the commercially available chiral precursor, (R)-piperazine-2-carboxylic acid. The overall strategy involves a series of protection and functionalization steps to achieve the desired stereochemistry and substitution pattern. The key transformations include the protection of one of the nitrogen atoms of the piperazine ring, esterification of the carboxylic acid, and finally, the introduction of the benzyl group at the N1 position.

A logical workflow for this synthesis is depicted below:

Caption: Proposed synthetic workflow for (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis.

Step 1: Synthesis of (R)-4-Boc-piperazine-1,2-dicarboxylic acid

This initial step involves the protection of the N4-nitrogen of (R)-piperazine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This ensures regioselective functionalization in the subsequent steps.

Protocol:

-

Suspend (R)-piperazine-2-carboxylic acid dihydrochloride in a suitable solvent such as a mixture of methanol and water.

-

Add a base, for example, triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the secondary amine.

-

To the resulting solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (R)-4-Boc-piperazine-1,2-dicarboxylic acid.

Step 2: Synthesis of (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate

The carboxylic acid at the C2 position is then converted to its methyl ester.

Protocol:

-

Dissolve (R)-4-Boc-piperazine-1,2-dicarboxylic acid in methanol.

-

Add an acid catalyst, such as thionyl chloride or a catalytic amount of sulfuric acid, dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product, (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate

The N1-nitrogen is selectively benzylated in this step.

Protocol:

-

Dissolve (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate or triethylamine.

-

Add benzyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography to obtain (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate.

Step 4: Synthesis of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Final Product)

The final step involves the deprotection of the N4-Boc group.

Protocol:

-

Dissolve (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.

-

Extract the final product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate.

Data Presentation

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on typical results reported in the literature for similar transformations.

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | (R)-4-Boc-piperazine-1,2-dicarboxylic acid | (R)-Piperazine-2-carboxylic acid | (Boc)₂O, Triethylamine | 85-95 |

| 2 | (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | (R)-4-Boc-piperazine-1,2-dicarboxylic acid | Methanol, Thionyl chloride | 90-98 |

| 3 | (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate | (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | Benzyl bromide, K₂CO₃ | 80-90 |

| 4 | (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate | Trifluoroacetic acid | 90-99 |

Visualization of Key Relationships

The logical relationship between the protecting groups and the reactive sites is crucial for the success of this synthesis.

Caption: Reagent selectivity in the synthesis of the target molecule.

This guide provides a robust framework for the synthesis of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. The successful synthesis of this chiral building block will undoubtedly facilitate the development of new and innovative pharmaceutical agents.

CAS number and molecular structure of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, a chiral building block of significant interest in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a representative synthetic approach, and its applications as a key intermediate in the synthesis of complex, biologically active molecules.

Chemical Identity and Molecular Structure

(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a disubstituted piperazine derivative featuring a benzyl carbamate at the 1-position and a methyl ester at the 2-position, with the stereocenter at the 2-position in the (R)-configuration. The presence of these functional groups and its defined stereochemistry make it a valuable synthon for asymmetric synthesis.

Molecular Structure:

-

IUPAC Name: (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate

-

Molecular Formula: C₁₄H₁₈N₂O₄[1]

-

SMILES (Simplified Molecular Input Line Entry System): O=C(OCC1=CC=CC=C1)N2C--INVALID-LINK--NCC2

Physicochemical and Quantitative Data

The following table summarizes the known physicochemical properties. Data for the racemic mixture is provided where specific data for the (R)-enantiomer is unavailable.

| Property | Value | Source |

| CAS Number | 126937-43-7 (Racemic) | [1][2] |

| Molecular Weight | 278.30 g/mol | Calculated |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |

| Boiling Point | 406.5 ± 45.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Sealed refrigeration | |

| Appearance | Not specified (likely an oil or solid) |

Experimental Protocols: Representative Synthesis

A specific, detailed experimental protocol for the synthesis of (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is not widely published. However, a plausible synthetic route can be constructed based on established methods for the synthesis of chiral piperazine-2-carboxylic acid derivatives. A common strategy involves the N-protection and subsequent esterification of a chiral piperazine-2-carboxylic acid precursor.

Objective: To synthesize (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate from (R)-piperazine-2-carboxylic acid.

Materials:

-

(R)-piperazine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification reagent

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Methodology:

-

N-Benzylation (Carbobenzoxy Protection):

-

Suspend (R)-piperazine-2-carboxylic acid in an anhydrous solvent such as DCM.

-

Cool the mixture in an ice bath to 0°C.

-

Add a suitable base (e.g., 2-3 equivalents of triethylamine) to the suspension.

-

Slowly add benzyl chloroformate (Cbz-Cl) (approximately 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

-

-

Esterification:

-

Dissolve the crude (R)-1-(benzyloxycarbonyl)piperazine-2-carboxylic acid in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Carefully add thionyl chloride (SOCl₂) dropwise (approximately 1.5-2.0 equivalents).

-

Allow the reaction to stir at room temperature or gently reflux for several hours until the esterification is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate.

-

The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate.

Applications in Research and Drug Development

(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds.[4] The piperazine ring is a common scaffold in medicinal chemistry, and the ability to introduce substituents with defined stereochemistry is crucial for developing drugs with high efficacy and selectivity.

-

Chiral Building Block: The defined (R)-stereocenter at the 2-position allows for the stereospecific synthesis of more complex molecules. This is particularly important in modern drug development, where enantiomerically pure active pharmaceutical ingredients (APIs) are often required to improve therapeutic outcomes and reduce side effects.

-

Pharmaceutical Intermediates: Piperazine-2-carboxylic acid derivatives are key intermediates in the synthesis of a wide range of therapeutic agents.[5] These include compounds investigated for neurological disorders, infectious diseases, and metabolic syndromes.[5] For example, optically active piperazine-2-carboxylic acid derivatives are used as structural units for HIV protease inhibitors. The title compound serves a similar role as a versatile starting material for the construction of complex piperazine-based frameworks.[4]

-

Scaffold for Library Synthesis: The two nitrogen atoms of the piperazine ring, one protected as a carbamate and the other available for further functionalization (after potential deprotection), along with the methyl ester, provide multiple points for chemical modification. This makes it a suitable scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs.

As no direct involvement in signaling pathways has been documented for this intermediate, a pathway diagram is not applicable. The primary role of this compound is as a structural component in the synthesis of larger, biologically active molecules.

References

Commercial Availability of Enantiomerically Pure Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The stereochemistry of substituents on the piperazine ring can significantly impact pharmacological activity, making access to enantiomerically pure derivatives crucial for drug discovery and development. This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure piperazine derivatives, details key experimental protocols for their synthesis and analysis, and illustrates their interaction with key signaling pathways.

Commercial Availability

A variety of enantiomerically pure piperazine derivatives are commercially available from several suppliers, serving as valuable building blocks for synthesis. These compounds are offered with varying levels of enantiomeric purity and in different quantities. Below is a summary of representative commercially available enantiomerically pure piperazine derivatives.

| Product Name | Supplier(s) | Purity/Enantiomeric Excess (ee) | Notes |

| (R)-(+)-Piperazine-2-carboxylic acid | Quarko | - | Chiral building block. |

| (S)-(-)-Piperazine-2-carboxylic acid | - | - | Mentioned in research contexts.[1] |

| (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | Lab-Chemicals.Com | 95% | Chiral building block.[2] |

| (2S,6S)-2,6-Dimethylpiperazine dihydrochloride | Lab-Chemicals.Com | 97% | Chiral building block.[2] |

| (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate | Lab-Chemicals.Com | 97% | Chiral building block.[2] |

| Various chiral piperazine building blocks | Enamine | High optical purity | Large selection of functionalized chiral building blocks available.[3] |

| Various piperazine derivatives | BLDpharm | Typically 95-97% | Offers a range of chiral building blocks.[4] |

| 1-BOC-Piperazine | Quarko | - | Common intermediate for synthesis. |

| N-Methylpiperazine | Quarko | - | Racemic, but a key starting material. |

Note: This table is not exhaustive and represents a snapshot of commercially available compounds. Researchers should consult supplier catalogs for the most up-to-date information on availability, purity, and pricing.

Experimental Protocols

The synthesis and analysis of enantiomerically pure piperazine derivatives employ a range of specialized chemical techniques. Below are detailed methodologies for key experiments.

Synthesis of Enantiopure α-Substituted Piperazines via Asymmetric Lithiation

This protocol is based on the method described by O'Brien and coworkers, which allows for the direct functionalization of the piperazine ring.[5]

Materials:

-

N-Boc-N'-(α-methylbenzyl)piperazine

-

s-Butyllithium (s-BuLi)

-

(-)-Sparteine or (+)-Sparteine surrogate

-

Electrophile (e.g., alkyl halide)

-

Anhydrous solvent (e.g., diethyl ether or toluene)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Standard work-up and purification reagents (organic solvents, brine, drying agent like MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-N'-(α-methylbenzyl)piperazine and the chiral ligand ((-)-sparteine or its surrogate) in the anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for the optimized lithiation time (can be monitored by in situ IR spectroscopy).

-

Add the desired electrophile to the reaction mixture at -78 °C.

-

Allow the reaction to proceed at -78 °C for a specified time, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of the quenching solution.

-

Perform a standard aqueous work-up: extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched α-substituted piperazine.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

This protocol provides a general framework for the analysis of chiral piperazine derivatives. Specific conditions may need to be optimized for different compounds.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Chiral stationary phase (CSP) column (e.g., Chiralpak® IC, Chiralcel® OD-H, or Chiralpak® AD).[6][7][8]

-

HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol).[6][7][8]

-

Mobile phase additive (e.g., diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds).[8]

-

Sample of the piperazine derivative (racemic standard and the sample to be analyzed).

Chromatographic Conditions (Example for a basic piperazine derivative):

-

Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 35 °C.[7]

-

Detection Wavelength: 205 nm (or a wavelength where the derivative has sufficient absorbance).[7]

-

Injection Volume: 10 µL.[7]

Procedure:

-

Sample Preparation: Dissolve the piperazine derivative in the mobile phase to a suitable concentration.

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution. Subsequently, inject the sample to be analyzed.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Capillary Electrophoresis (CE) for Chiral Separation

CE is a powerful technique for the enantiomeric separation of charged molecules like many piperazine derivatives.

Instrumentation and Materials:

-

Capillary electrophoresis system with a UV detector.

-

Fused-silica capillary.

-

Background electrolyte (BGE) (e.g., phosphate buffer).[9]

-

Chiral selector (e.g., sulfated β-cyclodextrin).[10]

-

Sample of the piperazine derivative.

Electrophoretic Conditions (Example):

-

Capillary: Fused-silica, dimensions appropriate for the instrument.

-

Background Electrolyte: 200 mM phosphate buffer, pH 2.8.[9]

-

Chiral Selector: 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) added to the BGE.[9]

-

Voltage: Applied voltage as optimized for the separation.

-

Temperature: Controlled temperature.

-

Detection: UV detection at an appropriate wavelength.

Procedure:

-

Capillary Conditioning: Condition the new capillary by flushing with appropriate solutions (e.g., NaOH, water, and BGE).

-

Sample Introduction: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Electrophoresis: Apply the separation voltage.

-

Detection: Monitor the migration of the enantiomers as they pass the detector.

-

Data Analysis: The enantiomeric ratio can be determined from the corrected peak areas of the two enantiomers.

Signaling Pathways and Experimental Workflows

The pharmacological effects of many piperazine derivatives are mediated through their interaction with monoaminergic neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. Some derivatives also modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Modulation of Serotonin Receptor Signaling

Many piperazine derivatives act as agonists or antagonists at various serotonin receptor subtypes, or as serotonin reuptake inhibitors (SSRIs).[11][12] Their action can influence downstream signaling cascades, impacting mood and behavior.

References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. (Chiral Building Blocks) | BLDpharm [bldpharm.de]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrrjournal.com [ijrrjournal.com]

The Biological Frontier of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, polarity, and capacity for hydrogen bond formation often impart favorable pharmacokinetic properties to molecules, such as enhanced water solubility and oral bioavailability.[2][4] This versatile nucleus is a key component in numerous clinically approved drugs and continues to be a focal point for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders.[2][5] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic potential. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Novel Piperazine Derivatives

Arylpiperazines have emerged as a significant class of compounds in oncology research, demonstrating cytotoxic effects against various tumor cells through diverse mechanisms of action.[2] These derivatives can modulate critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[2]

Mechanisms of Action

Recent studies have shown that novel piperazine derivatives can halt cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[2] A key target for many of these compounds is the PI3K/Akt signaling pathway, which is commonly hyperactivated in numerous human cancers and is pivotal for cell survival and growth.[2] For instance, some derivatives have been shown to induce caspase-dependent apoptosis.[6] Another study reported that a novel 4-(benzo[1][6]dioxol-5-ylmethyl) piperazine amide derivative demonstrated significant activity on MDA-MB-231 breast cancer cells by activating apoptosis and blocking the cell cycle in the G0/G1 phase.[7] Furthermore, piperazine-tethered bergenin hybrids have been found to induce apoptosis by regulating the Bax/BcL2 expression.[8]

Signaling Pathway: Apoptosis Induction by Piperazine Derivatives

Caption: PI3K/Akt signaling pathway inhibition by piperazine derivatives leading to apoptosis.

Quantitative Data Summary: Anticancer Activity

The anticancer efficacy of piperazine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) against various cancer cell lines.[2]

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [9] |

| 25 | HOP-92 (Lung) | 1.35 (GI50) | [9] |

| Compound 3 | MDA-MB-231 (Breast) | 11.3 (IC50) | [7] |

| 5a | CAL-27 (Tongue) | 15.41 - 92.9 (IC50 range) | [8] |

| 5c | CAL-27 (Tongue) | 15.41 - 92.9 (IC50 range) | [8] |

| 10f | SCC09 (Oral) | 17.41 - 91.9 (IC50 range) | [8] |

| 13o | SCC09 (Oral) | 17.41 - 91.9 (IC50 range) | [8] |

| A-11 | A-549 (Lung) | 5.71 (IC50) | [10] |

| A-11 | HCT-116 (Colon) | 4.26 (IC50) | [10] |

| C-4 | HCT-116 (Colon) | 11.33 (IC50) | [11] |

| C-14 | MIAPaCa-2 (Pancreatic) | <1 (IC50) | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow: MTT Assay

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the novel piperazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[2]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Antimicrobial Activity of Novel Piperazine Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[12] Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[1]

Mechanisms of Action and Structure-Activity Relationships (SAR)

The antimicrobial efficacy of piperazine derivatives can be enhanced through specific structural modifications. The incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), and nitro (NO2), has been shown to improve antibacterial activity.[12] Conversely, the presence of electron-donating groups or certain ring substitutions like pyridine and furan often leads to a decrease in potency.[12] Molecular docking studies have helped to elucidate the binding interactions of these derivatives with microbial enzymes and proteins, thereby validating their mechanisms of action.[12] For example, some coumarin-piperazine derivatives have shown potent activity against Klebsiella pneumoniae and E. coli.[13]

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[2]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexneri | 2 | [6][14] |

| RL-308 | S. aureus | 4 | [6][14] |

| RL-308 | MRSA | 16 | [6][14] |

| RL-328 | Various bacteria | 128 | [6][14] |

| Unnamed Chalcone | Candida albicans | 2.22 | |

| 5d | S. aureus | 8 | [15] |

| 5f | K. pneumoniae (MDR) | 16 | [15] |

| 46 (Thiazolidinone) | K. pneumoniae | 18 | [13] |

| 46 (Thiazolidinone) | E. coli | 20 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Methodology:

-

Compound Dilution: Prepare a series of twofold dilutions of the piperazine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Central Nervous System and Antipsychotic Activity

Piperazine derivatives are integral to the development of antipsychotic medications, primarily for treating schizophrenia.[2][16] These compounds often act as antagonists or modulators of dopamine and serotonin receptors.[16][17]

Mechanism of Action

The therapeutic effects of many antipsychotic drugs containing a piperazine moiety are attributed to their interaction with various neurotransmitter receptors in the brain. For instance, they can exhibit antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors. The modulation of these receptors helps to alleviate the symptoms of psychosis.[17] Several piperazine derivatives are currently under investigation in clinical trials for the treatment of schizophrenia.[16]

Logical Relationship: Receptor Binding to Antipsychotic Effect

Caption: Mechanism of action for antipsychotic piperazine derivatives.

Quantitative Data Summary: Receptor Binding Affinity

The potency of potential antipsychotic compounds is often assessed by their binding affinity (Ki) to their target receptors. A lower Ki value indicates a higher binding affinity.[2]

| Compound Class | Target Receptor | Typical Ki Range (nM) |

| Arylpiperazines | Dopamine D2 | 1 - 100 |

| Arylpiperazines | Serotonin 5-HT2A | 0.5 - 50 |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to quantify the interaction of a ligand (in this case, a piperazine derivative) with a receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D2 or 5-HT2A).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine derivative (the competitor).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The piperazine scaffold remains a highly valuable and versatile core structure in modern drug discovery.[18] Novel piperazine derivatives continue to demonstrate significant potential as anticancer, antimicrobial, and antipsychotic agents.[1][2] The ongoing exploration of structure-activity relationships, coupled with advanced screening methodologies and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of piperazine chemistry in the pursuit of innovative medicines.

References

- 1. apjhs.com [apjhs.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024) | CoLab [colab.ws]

- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-depth Technical Guide to the Stability and Reactivity of N-Protected Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and virology.[1][2][3] Its unique physicochemical properties, such as its ability to enhance aqueous solubility and modulate pharmacokinetic profiles, make it a highly desirable structural motif.[1][2] The symmetrical nature of piperazine, with its two secondary amine groups, necessitates the use of nitrogen-protecting groups to achieve selective functionalization, a critical step in the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of the stability and reactivity of commonly used N-protected piperazine compounds. It details the chemical properties imparted by key protecting groups, outlines degradation pathways, and presents a variety of synthetic transformations. This document is intended to serve as a practical resource, complete with detailed experimental protocols, quantitative data, and process diagrams to aid researchers in the strategic design and execution of their synthetic and drug development programs.

Core Concepts of N-Protection in Piperazines

The choice of a nitrogen-protecting group is fundamental to the overall synthetic strategy. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable with high selectivity and yield. The most prevalent protecting groups in piperazine chemistry are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

-

N-Boc-piperazine : Characterized by its acid-labile Boc group, this compound is a workhorse in medicinal chemistry, particularly for solution-phase synthesis.[4] The Boc group is robust and stable across a wide range of non-acidic reagents, allowing for selective functionalization of the second nitrogen.[4]

-

N-Cbz-piperazine : The Cbz group is typically removed under hydrogenolysis conditions (e.g., Pd/C, H₂), offering an orthogonal deprotection strategy to the acid-labile Boc group and base-labile Fmoc group. This allows for more complex, multi-step syntheses where sequential deprotection is required.

-

N-Fmoc-piperazine : With its base-labile Fmoc group, this derivative is essential for solid-phase peptide synthesis (SPPS).[4] The mild basic conditions required for its removal preserve acid-labile resin linkers and side-chain protecting groups, which are typically cleaved in the final step with a strong acid.[4]

Stability of N-Protected Piperazine Compounds

The chemical stability of drug candidates and their intermediates is a critical parameter that influences safety, efficacy, and storage conditions.[5] N-protected piperazines are susceptible to several degradation pathways, primarily hydrolysis and oxidation, which are influenced by factors such as pH, temperature, and the presence of oxidizing agents.[5][6]

Factors Influencing Stability

-

pH-Related Degradation : As a weak base, the stability of piperazine derivatives can be highly pH-dependent.[6] Hydrolysis is a common degradation pathway.[5] A comprehensive pH-stability profile is often necessary to identify the optimal pH for formulation and storage.[6]

-

Oxidative Degradation : The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of agents like hydrogen peroxide or atmospheric oxygen.[6][7] This can lead to the formation of N-oxides and other degradation products.[7]

-

Thermal Degradation : Elevated temperatures can accelerate degradation processes.[6][8] Thermal stability studies are crucial for determining appropriate handling and storage temperatures.

-

Photodegradation : Exposure to light can induce photo-oxidation. Storing piperazine-containing compounds in amber-colored or light-resistant containers is a common protective measure.[6]

Quantitative Stability Data

A study on the stability of various synthetic piperazines in human whole blood provides insights into their relative stability under different storage conditions over a 12-month period. Although these compounds are not N-protected in the traditional sense, the data on phenyl and benzyl piperazines highlight the inherent stability differences in the core structure.

| Compound | Category | Storage Temp. | % Remaining (at 12 months) | Stability Rank |

| 1-(4-methylbenzyl)-piperazine (MBZP) | Benzyl | -20°C | >70% (769-1047 ng/mL) | Most Stable |

| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Phenyl | -20°C | <50% | - |

| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Phenyl | 4°C | Not Detected (after 6 months) | Least Stable |

| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Phenyl | ~20°C | Not Detected (after 6 months) | Least Stable |

| Data summarized from a study on synthetic piperazines in human whole blood, initially spiked at 1000 ng/mL.[9] |

The study concluded that benzyl piperazines are generally more stable than phenyl piperazines, and storage at room temperature should be avoided. For optimal results, samples should be kept frozen or refrigerated.[9]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods.

Objective : To identify potential degradation products and pathways for an N-protected piperazine compound under various stress conditions.

Methodology :

-

Acid Hydrolysis : Dissolve the compound in 0.1 M HCl. Store the solution at 60°C for a specified period (e.g., 24, 48 hours). Withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.[6]

-

Base Hydrolysis : Dissolve the compound in 0.1 M NaOH. Store the solution at 60°C for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.[6]

-

Oxidative Degradation : Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for a specified period. Withdraw samples and analyze by HPLC.[6]

-

Thermal Degradation : Place the solid compound in a calibrated oven at 80°C for a specified period.[6] Dissolve samples in a suitable solvent for HPLC analysis.

-

Photodegradation : Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH guidelines. Analyze samples by HPLC.

Analysis : A stability-indicating HPLC method capable of separating the parent drug from all degradation products should be used. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Caption: General pathways for forced degradation of N-protected piperazines.

Reactivity and Key Synthetic Transformations

The synthetic utility of N-protected piperazines lies in the ability to selectively functionalize the free nitrogen atom, followed by deprotection to reveal the second amine for further modification.

N-Functionalization Reactions

The free secondary amine of a mono-protected piperazine is a versatile nucleophile for a range of transformations.

| Reaction Type | Reagents | Reducing Agent (if any) | Typical Yield | Ref. |

| N-Alkylation | Alkyl Halide, K₂CO₃ | - | 60-89% | [10] |

| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (STAB) | High | [2][11] |

| N-Acylation | Acyl Chloride, Et₃N | - | >80% | [10] |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | - | High | [4][11] |

| Ullmann Condensation | Aryl Halide, Cu Catalyst, Base | - | Moderate to High | [2][11] |

C-H Functionalization

While N-functionalization is most common, direct C-H functionalization of the piperazine ring is an emerging area of research.[3] The presence of the second nitrogen atom can create challenges, such as side reactions or diminished reactivity, compared to piperidine or pyrrolidine systems.[3][12] Methods involving directed lithiation or photoredox catalysis have been developed to install substituents on the carbon backbone of the piperazine ring.[3][12]

Deprotection Strategies and Protocols

The selective removal of the protecting group is a crucial step in the synthetic sequence.

The Boc group is reliably cleaved under acidic conditions.

Experimental Protocol: Boc Deprotection with TFA

-

Dissolution : Dissolve the N-Boc-piperazine derivative in dichloromethane (DCM).[4][10]

-

Acid Addition : Cool the mixture to 0°C in an ice bath. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise.[4][10]

-

Reaction : Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC or LC-MS.[4][10]

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.[4]

-

Neutralization & Extraction : Dissolve the residue in water and basify with a saturated sodium bicarbonate solution or other base until pH > 8. Extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate) multiple times.[4][13]

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[13]

Caption: Experimental workflow for the deprotection of N-Boc-piperazine.

The Fmoc group is cleaved by a base-mediated β-elimination mechanism. Piperidine is the standard reagent, but safer alternatives are gaining traction.[14][15]

Experimental Protocol: Fmoc Deprotection with Piperazine/DBU

-

Reagent Preparation : Prepare a deprotection solution of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A reported efficient combination is piperazine/DBU.[14]

-

Resin Treatment : To the Fmoc-protected peptide on solid-phase resin, add the deprotection solution.

-

Reaction : Agitate the mixture. Complete removal of the Fmoc group can occur in less than a minute.[14]

-

Washing : Filter the resin and wash thoroughly with DMF to remove the deprotection reagent and the dibenzofulvene-adduct.[16]

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Role in Modulating Biological Pathways

N-protected piperazines are crucial intermediates for synthesizing compounds that modulate key biological signaling pathways. The piperazine scaffold often serves to correctly orient pharmacophoric elements for optimal interaction with biological targets.

For example, piperazine derivatives have been investigated as antagonists of the CXCR4 receptor, which is involved in cancer cell proliferation and survival.[17] The synthesis of these antagonists often involves the alkylation or reductive amination of an N-Boc or N-Cbz protected piperazine intermediate, followed by deprotection and further functionalization.[17] Additionally, certain natural product derivatives incorporating a piperazine moiety have been shown to modulate the MAPK and NF-κB signaling pathways, which are critical in inflammation and cancer.[1]

Caption: Role of piperazine antagonists in blocking CXCR4 signaling.

Conclusion

N-protected piperazines are indispensable tools in modern organic synthesis and drug discovery. The orthogonal stability of Boc, Cbz, and Fmoc protecting groups provides chemists with the flexibility to construct complex, multi-functionalized molecules with a high degree of control. A thorough understanding of their stability under various conditions is paramount to ensuring the integrity of intermediates and final products, while knowledge of their reactivity enables the strategic design of efficient synthetic routes. The continued development of novel synthetic methods, such as C-H functionalization, promises to further expand the chemical space accessible from this versatile heterocyclic core, paving the way for the next generation of piperazine-containing therapeutics.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. isaacpub.org [isaacpub.org]

- 6. benchchem.com [benchchem.com]

- 7. Reactions of Piperazines | Ambeed [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 13. jgtps.com [jgtps.com]

- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Synthesis Using (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools for controlling stereochemistry in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While direct literature precedents for the use of this specific chiral auxiliary are limited, this application note extrapolates from established principles of asymmetric synthesis and the known chemistry of piperazine derivatives to propose a general workflow and hypothetical protocols for its use in diastereoselective alkylation reactions. The proposed methodologies, data, and visualizations serve as a foundational guide for researchers interested in exploring the utility of this and similar chiral auxiliaries.

Introduction to Chiral Auxiliaries and Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is particularly crucial in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can ideally be recovered for reuse.

The piperazine scaffold is a prevalent motif in many biologically active compounds. The inherent chirality and conformational rigidity of substituted piperazines make them attractive candidates for development as chiral auxiliaries. (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate possesses a defined stereocenter and functional handles that allow for its attachment to a substrate and subsequent chemical manipulation.

General Workflow for Asymmetric Synthesis

The utilization of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate as a chiral auxiliary is proposed to follow a three-step sequence:

-

Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid derivative) to form a chiral adduct.

-

Diastereoselective Reaction: The chiral adduct undergoes a reaction (e.g., enolate alkylation) where the stereocenter on the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched molecule.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Hypothetical Application: Asymmetric Alkylation of a Carboxylic Acid Derivative

This section outlines a hypothetical protocol for the asymmetric alkylation of a propionate derivative using (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate as the chiral auxiliary.

Step 1: Attachment of the Chiral Auxiliary

The first step involves the formation of an amide bond between the chiral auxiliary and the prochiral carboxylic acid derivative.

Caption: Attachment of the chiral auxiliary to a prochiral substrate.

Experimental Protocol: Synthesis of the Chiral N-Acylpiperazine Adduct

-

To a solution of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add the prochiral acid chloride (e.g., propanoyl chloride, 1.1 eq.) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral N-acylpiperazine adduct.

Step 2: Diastereoselective Alkylation

The chiral N-acylpiperazine adduct is then subjected to deprotonation to form a chiral enolate, followed by reaction with an electrophile. The steric hindrance provided by the chiral auxiliary is expected to direct the approach of the electrophile, leading to a high diastereomeric excess.

Caption: Diastereoselective alkylation of the chiral adduct.

Experimental Protocol: Diastereoselective Alkylation

-

To a solution of the chiral N-acylpiperazine adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, cool the flask to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

-

Continue stirring the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

-

Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to release the enantiomerically enriched carboxylic acid.

Experimental Protocol: Auxiliary Cleavage

-

Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M).

-

Cool the solution to 0 °C and add lithium hydroxide (LiOH, 4.0 eq.) followed by 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.).

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by the addition of an aqueous solution of sodium sulfite.

-

Separate the aqueous layer and wash with ethyl acetate to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the desired carboxylic acid with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched product.

Data Presentation (Hypothetical Data)

The following table summarizes hypothetical results for the asymmetric alkylation of the N-propionyl adduct of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate with various electrophiles.

| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | CH₃I | 85 | 90:10 |

| 2 | CH₃CH₂I | 82 | 92:8 |

| 3 | BnBr | 90 | 95:5 |

| 4 | Allyl-Br | 88 | 93:7 |

Conclusion

(R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate presents as a potentially valuable chiral auxiliary for asymmetric synthesis. The proposed workflow and protocols, based on established chemical principles, offer a starting point for the exploration of its efficacy in controlling stereochemical outcomes. Further research is required to validate these hypothetical applications and to fully characterize the scope and limitations of this chiral auxiliary in various asymmetric transformations. The development of novel and efficient chiral auxiliaries remains a key endeavor in the synthesis of complex, enantiomerically pure molecules for the advancement of science and medicine.

Application Notes and Protocols for (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds that mimic the secondary structures of peptides, thereby enhancing binding affinity and selectivity for biological targets. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to introduce rigid turns and project side chains in a well-defined spatial orientation.[1]

This document provides detailed application notes and protocols for the use of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (also known as (R)-1-N-Cbz-piperazine-2-carboxylic acid methyl ester) as a chiral building block for the synthesis of novel peptidomimetics. This specific scaffold offers a unique combination of a conformationally constrained piperazine ring, a chiral center at the 2-position, and orthogonal protecting groups, making it a versatile tool for creating dipeptide isosteres.

Key Applications in Peptidomimetics

The incorporation of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate into a peptide sequence can serve several critical functions in peptidomimetic design:

-

Induction of β-turn Conformations: The rigid piperazine ring can act as a template to induce a β-turn-like structure in the peptide backbone. This is crucial for mimicking the native conformation of many biologically active peptides that rely on such turns for receptor recognition.

-

Enhancement of Proteolytic Stability: By replacing a native dipeptide linkage with the piperazine-based unit, the resulting peptidomimetic becomes resistant to degradation by proteases, which typically cleave amide bonds.

-

Increased Structural Diversity: The piperazine scaffold allows for the introduction of substituents at the nitrogen atoms, providing a vector for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Scaffold for Combinatorial Libraries: The synthetic accessibility of piperazine derivatives facilitates the creation of diverse libraries of peptidomimetics for high-throughput screening and lead optimization.[2]

Chemical Properties and Design Considerations

(r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate possesses key structural features that are advantageous for its use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

| Property | Description |

| Chirality | The (R)-configuration at the C2 position provides a defined stereochemistry, which is critical for specific interactions with chiral biological targets. |

| N1-Protecting Group | The Carbobenzyloxy (Cbz) group on the N1 nitrogen is a stable protecting group that can be removed under specific conditions (e.g., hydrogenolysis), allowing for orthogonal deprotection strategies. |

| C2-Carboxylic Acid | The methyl ester at the C2 position can be hydrolyzed to a carboxylic acid, which can then be coupled to the N-terminus of a growing peptide chain. |

| N4-Amine | The secondary amine at the N4 position is available for acylation, allowing for the extension of the peptide chain from this position. |

Experimental Protocols

The following protocols are generalized procedures for the incorporation of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate into a peptidomimetic sequence. Optimization may be required based on the specific peptide sequence and desired final product.

Protocol 1: Synthesis of the Piperazine Building Block

Caption: Retrosynthetic analysis for the piperazine building block.

A general synthetic approach involves the cyclization of an appropriately protected diamine precursor, which can be derived from a chiral amino acid.

Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol describes the incorporation of the piperazine scaffold as a dipeptide mimic between two amino acid residues (AA1 and AA2) on a solid support.

Workflow for SPPS Incorporation

References

Scalable and Stereoselective Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of orthogonally protected 2-substituted chiral piperazines, crucial scaffolds in medicinal chemistry and drug discovery. The methodologies outlined herein are based on robust and scalable chemical transformations, offering access to a diverse range of enantiomerically pure piperazine derivatives.

Introduction

Chiral 2-substituted piperazines are privileged structural motifs found in numerous biologically active compounds and approved drugs. Their conformational rigidity and the presence of two nitrogen atoms allow for diverse substitution patterns, making them ideal scaffolds for interacting with biological targets. The ability to orthogonally protect the two nitrogen atoms is critical for the selective functionalization of the piperazine ring, enabling the synthesis of complex molecules and chemical libraries for drug discovery programs.

This guide focuses on a practical and scalable synthetic route starting from readily available α-amino acids, employing a key aza-Michael addition reaction.[1][2] Additionally, alternative approaches utilizing chiral auxiliaries for stereocontrol are presented.

Core Synthetic Strategy: Aza-Michael Addition Approach

A highly efficient and scalable method for preparing orthogonally protected 2-substituted chiral piperazines commences with natural or unnatural α-amino acids. This four-step sequence offers excellent stereocontrol and is amenable to multigram-scale synthesis.[1][2]

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of chiral piperazines.

Experimental Protocols

Protocol 1: Synthesis of Orthogonally Bis-protected 1,2-Diaminoethane from Phenylalanine

-

N-Protection of L-Phenylalanine: To a solution of L-phenylalanine (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in THF dropwise. Stir the reaction at room temperature overnight. After reaction completion, extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1N HCl and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Cbz-L-phenylalanine.

-

Reduction to N-Cbz-L-phenylalaninol: Dissolve N-Cbz-L-phenylalanine (1.0 eq) in anhydrous THF and cool to 0 °C. Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the reaction at 0 °C for 30 minutes. Filter the resulting white precipitate and wash with cold THF. To the filtrate, add a solution of sodium borohydride (2.0 eq) in water dropwise at 0 °C. Stir the reaction for 4 hours at room temperature. Quench the reaction with 1N HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give N-Cbz-L-phenylalaninol.

-

Mesylation and Azide Displacement: Dissolve N-Cbz-L-phenylalaninol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 2 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate. Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir overnight. After cooling, pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Reduction of Azide and Boc Protection: Dissolve the azide intermediate (1.0 eq) in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a balloon of hydrogen for 12 hours. Filter the catalyst through Celite and concentrate the filtrate. Dissolve the resulting amine in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature overnight. Purify the product by column chromatography to yield the orthogonally protected diamine.

Protocol 2: Aza-Michael Addition and Cyclization

-

To a solution of the orthogonally bis-protected 1,2-diaminoethane (1.0 eq) in acetonitrile, add 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired orthogonally protected 2-substituted chiral piperazine.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various orthogonally protected 2-substituted chiral piperazines starting from different α-amino acids.

| Starting Amino Acid | R-group | Protecting Group 1 (P1) | Protecting Group 2 (P2) | Overall Yield (4 steps) | Reference |

| L-Phenylalanine | Benzyl | Cbz | Boc | 65% | [1][2] |

| L-Leucine | Isobutyl | Cbz | Boc | 61% | [1][2] |

| L-Valine | Isopropyl | Cbz | Boc | 58% | [1][2] |

| L-Alanine | Methyl | Cbz | Boc | 68% | [1][2] |

| D-Phenylalanine | Benzyl | Boc | Cbz | 63% | [1][2] |

Orthogonal Protecting Group Strategies

The choice of orthogonal protecting groups is crucial for the subsequent selective functionalization of the piperazine nitrogens. An effective orthogonal protection strategy allows for the deprotection of one nitrogen atom without affecting the protecting group on the other.[3]

Caption: Orthogonal protection and selective functionalization.

Common Orthogonal Protecting Group Pairs and their Deprotection Conditions

| Protecting Group 1 (P1) | Deprotection Condition for P1 | Protecting Group 2 (P2) | Deprotection Condition for P2 | Stability of P2 to P1 deprotection | Stability of P1 to P2 deprotection |

| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA in DCM) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | Stable | Stable |

| Boc | Acidic conditions (e.g., TFA in DCM) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., Piperidine in DMF) | Stable | Stable |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable | Stable |

| Fmoc | Basic conditions (e.g., Piperidine in DMF) | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable | Stable |

Alternative Strategy: Chiral Auxiliary-Mediated Synthesis

An alternative approach to introduce chirality at the C2 position of the piperazine ring is through the use of a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct a stereoselective transformation.

Caption: General workflow using a chiral auxiliary.

Example: Evans Oxazolidinone Auxiliary in Piperazine Synthesis

The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations. This can be adapted for the synthesis of 2-substituted piperazine precursors.

Protocol 3: Asymmetric Alkylation using an Evans Auxiliary

-

Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add a solution of an appropriate N-protected amino-acetyl chloride (1.1 eq) in THF. Stir at -78 °C for 1 hour and then warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography.

-

Diastereoselective Alkylation: Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) and stir for 30 minutes. Add the desired alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by column chromatography to obtain the alkylated product with high diastereoselectivity.

-

Auxiliary Cleavage and Cyclization Precursor Formation: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH, H₂O₂ for hydrolysis to the carboxylic acid, or LiBH₄ for reduction to the alcohol). The resulting chiral fragment can then be further elaborated and cyclized to form the desired 2-substituted piperazine.

Quantitative Data for Chiral Auxiliary Approach

| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >95:5 | 85% | [4] |

| (S)-4-benzyl-2-oxazolidinone | Isopropyl iodide | >98:2 | 90% | [4] |

| Pseudoephedrine amide | Methyl iodide | >99:1 | 88% | [5] |

Conclusion

The methodologies presented provide robust and scalable pathways to enantiomerically pure, orthogonally protected 2-substituted piperazines. The aza-Michael addition approach starting from α-amino acids is particularly attractive for large-scale synthesis due to its operational simplicity and high overall yields. The use of chiral auxiliaries offers a versatile alternative for accessing a wide range of stereochemically defined piperazine precursors. These protocols and data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for N-Boc Protection of Piperazine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental building blocks in modern drug discovery and development, appearing in the structures of numerous active pharmaceutical ingredients (APIs). The selective functionalization of one of the two nitrogen atoms in the piperazine ring is crucial for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the secondary amine of piperazine due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1] This document provides detailed application notes and protocols for the N-Boc protection of piperazine intermediates, focusing on achieving high yields and selectivity for mono-protection.

Chemical Principles

The N-Boc protection of piperazine involves the reaction of a piperazine nitrogen atom with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a carbamate linkage and the release of tert-butanol and carbon dioxide.

A primary challenge in the N-Boc protection of piperazine is achieving mono-substitution over di-substitution, as both nitrogen atoms are reactive. Several strategies are employed to enhance the selectivity for the desired mono-Boc-piperazine product. One common method involves the protonation of one of the piperazine nitrogens with an acid, such as acetic acid.[1][2] The resulting piperazinium salt is less nucleophilic, thereby favoring the reaction at the free, unprotonated nitrogen.

Comparative Analysis of Synthetic Routes

Several methods have been developed for the synthesis of N-Boc-piperazine. The choice of a particular route often depends on factors such as scale, desired purity, cost of reagents, and environmental considerations. The following table summarizes quantitative data for common synthetic approaches.

| Synthetic Route | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| Direct Protection | Piperazine, Di-tert-butyl dicarbonate | Variable, often lower | Moderate | Simple, one-step procedure.[2] | Formation of di-Boc-piperazine byproduct, requiring extensive purification.[2] |

| Acid-Mediated Selective Protection | Piperazine, Acetic Acid, Di-tert-butyl dicarbonate | High | High | Improved selectivity for mono-protection, leading to higher yields and easier purification.[1][2] | Requires an additional salt formation step. |

| Industrial Process from Diethanolamine | Diethanolamine, Thionyl Chloride, Boc Anhydride, Ammonia | > 93.5[2] | > 99[3] | High yield and purity, suitable for large-scale production, readily available starting materials.[2][4] | Multi-step synthesis.[2][4] |